(2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide
Description
(2E,4Z)-5-Chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide is a conjugated dienamide derivative featuring dual chlorine substituents at the C5 position and a cyano group at C2. Its structure includes a (2E,4Z) diene configuration, which influences its electronic properties and reactivity.
Properties
Molecular Formula |
C12H8Cl2N2O |
|---|---|
Molecular Weight |
267.11 g/mol |
IUPAC Name |
(2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide |
InChI |
InChI=1S/C12H8Cl2N2O/c13-10-4-1-8(2-5-10)11(14)6-3-9(7-15)12(16)17/h1-6H,(H2,16,17)/b9-3+,11-6- |
InChI Key |
QOQMSTNLZICRRC-HKHGSBPZSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C=C(\C#N)/C(=O)N)/Cl)Cl |
Canonical SMILES |
C1=CC(=CC=C1C(=CC=C(C#N)C(=O)N)Cl)Cl |
Origin of Product |
United States |
Biological Activity
The compound (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide , also known as ethyl 5-(4-chlorophenyl)-2-cyanopenta-2,4-dienoate , is a member of the class of compounds known for their diverse biological activities. This article aims to provide an in-depth analysis of its biological activity, including synthesis methods, biological assays, and relevant case studies.
- Chemical Formula : C13H12ClN
- Molecular Weight : 233.7 g/mol
- CAS Number : 25781-92-4
Synthesis
The synthesis of (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide typically involves a multi-step process including the Knoevenagel condensation of nitriles with cinnamaldehydes. The following table summarizes the key steps involved in the synthesis:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | Ethyl isocyanoacetate, DBU | Ethanol, Room Temperature | 85% |
| 2 | Ethyl 5-(4-chlorophenyl)-2-cyanopenta-2,4-dienoate | Reflux with DDQ | Moderate |
Antiviral Activity
Recent studies have highlighted the antiviral properties of related compounds. For instance, a series of substituted benzamide analogues have shown potent inhibitory effects against human adenovirus (HAdV), suggesting that structural modifications can enhance antiviral activity. Although specific data on (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide is limited, its structural similarities to active compounds indicate potential antiviral effects.
Carcinogenicity Testing
In a study assessing the biological activity of various chlorinated compounds, it was found that related structures exhibited significant mutagenic potential in bacterial assays. The compound's structural characteristics may suggest similar behavior in terms of carcinogenicity; however, specific assays for (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide have not been extensively documented.
Preliminary mechanistic studies on structurally similar compounds indicate that they may interfere with viral DNA replication processes. This suggests that (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide could potentially act through similar pathways.
Case Studies
-
Case Study on Antiviral Efficacy : A study involving derivatives of chlorinated compounds reported that certain analogues exhibited IC50 values in the low micromolar range against HAdV. These findings support further investigation into the antiviral potential of (2E,4Z)-5-chloro-5-(4-chlorophenyl)-2-cyanopenta-2,4-dienamide.
- Compound Tested : N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide
- IC50 Value : 0.27 μM
- Carcinogenicity Assays : In a comparative analysis involving structurally related compounds such as 4-chloromethylbiphenyl and benzyl chloride, biological assays indicated varying levels of mutagenicity and cytotoxicity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Dienamide/Ester Derivatives
Key Observations :
- Bioactivity: The ethyl ester analog with a bromophenyl group () exhibits notable antibacterial activity, suggesting that the chloro-phenyl variant may share similar properties.
- Thermal Stability : The methyl ester derivative () shows a high melting point (~208°C), likely due to its rigid phthalimide substituent.
- Functional Group Impact: Terminal amides (target compound) vs.
Structural and Crystallographic Comparisons
(a) Hydrogen Bonding and π-π Interactions
- The target compound’s amide group may form intermolecular N–H···O bonds, similar to the intramolecular O–H···O hydrogen bonds observed in (4Z)-4-[(2E)-3-(4-chlorophenyl)-1-hydroxypropenylidene]-5-methyl-2-phenylpyrazol-5(4H)-one ().
- π-π stacking interactions between chlorophenyl groups (center-to-center distance ~3.6–3.7 Å in ) are critical for crystal packing, a feature likely shared by the target compound.
(b) Conformational Flexibility
- The (2E,4Z) configuration introduces a non-planar diene system, contrasting with fully conjugated (2E,4E) systems (e.g., tetrazole derivative in ). This geometry may affect reactivity in cycloaddition or nucleophilic substitution reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
